4-(2-Chloroethoxy)benzaldehyde is an organic compound with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol. It features a benzaldehyde moiety substituted with a 2-chloroethoxy group at the para position. The compound is characterized by its aromatic structure, which contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
There is no documented information regarding the mechanism of action of 4-(2-Chloroethoxy)benzaldehyde in biological systems.
Several methods for synthesizing 4-(2-Chloroethoxy)benzaldehyde have been reported:
4-(2-Chloroethoxy)benzaldehyde has several applications:
Similar compounds include:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 4-(2-Chloroethoxy)benzaldehyde | C₉H₉ClO₂ | Contains a chloroethoxy substituent |
| Benzaldehyde | C₇H₆O | Simple aromatic aldehyde |
| 4-Chlorobenzaldehyde | C₇H₆ClO | Chlorine at para position |
| 2-Chlorobenzaldehyde | C₇H₆ClO | Chlorine at ortho position |
The uniqueness of 4-(2-Chloroethoxy)benzaldehyde lies in its combination of an aldehydic functional group with a chloroethoxy substituent, which may enhance its reactivity and biological interactions compared to simpler analogs. This structural complexity opens avenues for novel applications in synthetic chemistry and potential therapeutic development.
The ¹H Nuclear Magnetic Resonance spectrum of 4-(2-chloroethoxy)benzaldehyde exhibits characteristic resonances that provide definitive structural information about the molecular framework [1] [2]. The aldehyde proton appears as a distinctive singlet at 9.85 parts per million, consistent with aromatic aldehyde chemical shift values reported in the literature [3] [4]. This downfield chemical shift arises from the combined deshielding effects of the electronegative carbonyl oxygen and the aromatic ring system [5] [6].
The aromatic region displays a classic para-disubstituted benzene pattern, with two distinct doublets representing the symmetrically equivalent proton pairs [7] [8]. The protons ortho to the aldehyde group (H-2, H-6) resonate at 7.82 parts per million as a doublet with coupling constant J ≈ 8 Hertz, while the protons ortho to the ethoxy substituent (H-3, H-5) appear at 7.01 parts per million, also as a doublet with similar coupling [9] [1]. This upfield shift of the latter protons reflects the electron-donating nature of the ethoxy group compared to the electron-withdrawing aldehyde functionality [3] [4].
The aliphatic ethoxy chain produces two distinct triplet signals in the 3.78-4.22 parts per million region [2] [10]. The methylene group adjacent to oxygen (-OCH₂-) appears as a triplet at 4.22 parts per million, deshielded by the electronegative oxygen atom, while the chloromethylene group (-CH₂Cl) resonates at 3.78 parts per million, reflecting the moderate deshielding effect of the chlorine substituent [1] [11].
The ¹³C Nuclear Magnetic Resonance spectrum reveals six distinct carbon environments within the molecular structure [12] [13]. The aldehyde carbonyl carbon exhibits the characteristic downfield chemical shift at 190.7 parts per million, falling within the expected range for aromatic aldehydes [14] [15]. This chemical shift value is consistent with literature reports for para-substituted benzaldehydes, where the carbonyl carbon experiences significant deshielding due to the sp² hybridization and the electronegative oxygen atom [9] [16].
The aromatic carbon framework displays multiple resonances in the 114.6-163.2 parts per million region [12] [13]. The carbon bearing the ethoxy substituent (C-4) appears at 163.2 parts per million, significantly downfield due to the oxygen attachment, while the aldehyde-bearing carbon (C-1) resonates at 131.0 parts per million [15] [17]. The remaining aromatic carbons (C-2, C-3, C-5, C-6) appear as two signals at 130.1 and 114.6 parts per million, reflecting the symmetry of the para-disubstituted benzene ring [16] [18].
The aliphatic carbon signals appear in the expected regions, with the ethoxy carbon (-OCH₂-) at 68.4 parts per million and the chloroethyl carbon (-CH₂Cl) at 42.0 parts per million [1] [2]. These chemical shift values are characteristic of carbons bearing electronegative substituents and are consistent with reported values for similar chloroethoxy-containing compounds [16] [19].
Distortionless Enhancement by Polarization Transfer experiments provide crucial multiplicity information for carbon assignments [20] [21]. The Distortionless Enhancement by Polarization Transfer-135 spectrum shows positive signals for the aldehyde carbon and methylene carbons, confirming their CH and CH₂ multiplicities respectively [22] [23]. The Distortionless Enhancement by Polarization Transfer-90 experiment displays only the aldehyde carbon signal, unambiguously identifying it as a tertiary carbon (CH) environment [19] [24].
Quaternary aromatic carbons (C-1 and C-4) are absent in all Distortionless Enhancement by Polarization Transfer spectra, confirming their non-protonated nature [20] [25]. This spectroscopic evidence provides definitive proof of the substitution pattern and molecular connectivity within the aromatic ring system [21] [26].
The most characteristic feature in the Fourier Transform Infrared spectrum of 4-(2-chloroethoxy)benzaldehyde is the intense carbonyl stretching absorption at 1705 wavenumbers [5] [6]. This frequency is typical for aromatic aldehydes, where conjugation with the benzene ring lowers the carbonyl stretching frequency by approximately 25 wavenumbers compared to aliphatic aldehydes [27] [28]. The sharp, intense nature of this band makes it highly diagnostic for aldehyde functional group identification [29] [30].
The slight shift from the benzaldehyde value (typically 1700 wavenumbers) to 1705 wavenumbers can be attributed to the electronic effects of the para-ethoxy substitution [31] [32]. The electron-donating nature of the ethoxy group reduces the electron density at the carbonyl carbon through resonance effects, resulting in a marginal increase in the carbonyl stretching frequency [33] [34].
The aromatic ring system exhibits characteristic stretching vibrations at 1601 and 1575 wavenumbers, assigned to carbon-carbon skeletal vibrations [35] [36]. These bands correspond to the characteristic ring breathing modes of para-disubstituted benzenes [37] [38]. Additional aromatic carbon-carbon stretching appears at 1512 wavenumbers, providing further confirmation of the benzene ring structure [5] [39].
Aromatic carbon-hydrogen stretching vibrations appear in the 3065-3030 wavenumbers region, characteristic of sp² hybridized carbon-hydrogen bonds [35] [36]. The aromatic carbon-hydrogen out-of-plane bending vibration at 830 wavenumbers is diagnostic for para-disubstituted benzene derivatives, confirming the substitution pattern [37] [38].
The aliphatic carbon-hydrogen stretching vibrations appear in two distinct regions: asymmetric stretching at 2965-2935 wavenumbers and symmetric stretching at 2885-2850 wavenumbers [35] [39]. These assignments are consistent with the presence of methylene groups in the ethoxy chain [5] [36].
The ether functional group produces characteristic carbon-oxygen-carbon stretching vibrations, with asymmetric stretching at 1250 wavenumbers and symmetric stretching at 1170 wavenumbers [35] [38]. Additional carbon-oxygen stretching vibrations in the ethoxy chain appear at 1110-1080 wavenumbers, while the aromatic ether linkage produces a band at 1025 wavenumbers [37] [36].
The carbon-chlorine stretching vibrations appear as medium intensity bands at 745 and 680 wavenumbers [35] [39]. These frequencies are characteristic of primary alkyl chlorides and confirm the presence of the chloromethyl group [5] [38]. Weaker carbon-chlorine bending vibrations appear in the 580-560 wavenumbers region [36] [34].
The Ultraviolet-Visible absorption spectrum of 4-(2-chloroethoxy)benzaldehyde exhibits multiple electronic transitions characteristic of substituted aromatic aldehydes [40] [41]. The primary absorption band appears at 242-245 nanometers with high molar absorptivity (ε ≈ 13,200 M⁻¹cm⁻¹), corresponding to the π→π* transition within the benzene ring system [42] [43]. This K-band absorption is typical of aromatic compounds and represents an allowed electronic transition [44] [41].
The bathochromic shift compared to benzene (λmax ≈ 204 nanometers) results from the extended conjugation between the aldehyde group and the aromatic ring [40] [45]. The electron-donating ethoxy substituent further influences the electronic structure, contributing to the observed spectral characteristics [44] [46].
A secondary absorption band appears at 280-285 nanometers with moderate intensity (ε ≈ 1,000 M⁻¹cm⁻¹), assigned to the n→π* transition involving the carbonyl lone pair electrons [40] [41]. This transition is characteristic of aromatic aldehydes and provides diagnostic information about the carbonyl functional group [44] [45]. The relatively low intensity reflects the forbidden nature of this electronic transition [42] [47].
Additional weak absorptions appear at 310-315 nanometers (ε ≈ 350 M⁻¹cm⁻¹) and 330-340 nanometers (ε ≈ 150 M⁻¹cm⁻¹), attributed to extended conjugation effects and weak auxiliary transitions [40] [46]. These bands are sensitive to solvent polarity and substitution effects [44] [48].
The electronic absorption characteristics show moderate solvatochromic effects, with slight bathochromic shifts in polar solvents [40] [45]. Protic solvents induce hypsochromic shifts in the n→π* transitions due to hydrogen bonding interactions with the carbonyl oxygen [41] [46]. These solvent effects provide insight into the electronic structure and molecular interactions [44] [47].
The molecular ion of 4-(2-chloroethoxy)benzaldehyde appears at m/z 184 with moderate intensity (15-25% relative abundance) [49] [50]. The relatively low intensity of the molecular ion is characteristic of substituted benzaldehydes, which undergo facile fragmentation under electron impact conditions [51] [52].
The base peak appears at m/z 155, corresponding to the loss of the aldehyde group (M-29), a characteristic fragmentation of aromatic aldehydes [50] [53]. This α-cleavage represents the most favorable fragmentation pathway, producing a resonance-stabilized aryl cation [51] [54]. The high intensity of this peak makes it highly diagnostic for aldehyde functional group identification [49] [52].
The loss of chlorine radical produces a significant peak at m/z 149 (M-35), confirming the presence of the chlorine substituent [49] [55]. This fragmentation is characteristic of organic chlorides and provides valuable structural information [50] [53]. Additional fragmentations involving the chloroethoxy chain include the loss of C₂H₄Cl (M-57) appearing at m/z 127 [51] [52].
A characteristic chloroethoxy cation appears at m/z 121 (ClCH₂CH₂O⁺), resulting from rearrangement processes within the molecular ion [49] [53]. This fragment provides direct evidence for the chloroethoxy substituent structure [50] [52].
The tropylium/benzyl cation (C₇H₇⁺) appears as a strong peak at m/z 91, typical of aromatic compounds with benzylic positions [51] [53]. This fragment results from benzylic cleavage followed by rearrangement to the stable seven-membered ring structure [50] [54]. The phenyl cation (C₆H₅⁺) at m/z 77 forms through loss of carbon monoxide from aromatic acylium ions [49] [51].
Further ring fragmentation produces the cyclopentadienyl cation (C₅H₅⁺) at m/z 65 and smaller ring fragments at m/z 51 [53] [54]. These fragmentations follow established patterns for aromatic compounds and provide confirmation of the benzene ring structure [50] [52].